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A Theoretical Exploration of Diallyl Adipate: A Quantum Chemical Perspective

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Diallyl adipate**, the di-ester of allyl alcohol and adipic acid, finds applications in polymer chemistry. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments. This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of **diallyl adipate** using Density Functional Theory (DFT), a powerful computational method for elucidating the electronic structure and properties of molecules. While specific experimental quantum chemical data for **diallyl adipate** is not readily available in the literature, this document provides a detailed protocol and representative data based on established computational methodologies for similar ester compounds.

Methodology: A Roadmap for in Silico Analysis

The computational investigation of **diallyl adipate** involves a multi-step process, beginning with the construction of the molecular geometry and culminating in the analysis of its electronic and vibrational properties.

Molecular Structure Optimization

The initial step is to determine the most stable three-dimensional conformation of the **diallyl adipate** molecule. This is achieved through geometry optimization.

Protocol:



- Initial Structure: A 2D sketch of diallyl adipate (C12H18O4) is created using a molecular editor and converted into a 3D structure.[1][2][3]
- Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[4][5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for organic molecules.[7] [8][9]
- Basis Set: The 6-31G(d,p) basis set is a suitable choice for an initial optimization, providing a good compromise between accuracy and computational time. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[10][11]
- Software: The calculations can be performed using quantum chemistry software packages like Gaussian, Q-Chem, or ORCA.
- Convergence Criteria: The geometry is considered optimized when the forces on the atoms and the change in energy between successive optimization steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

Protocol:

- Hessian Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.[12][13][14]
- Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies.[14]
- Stationary Point Characterization: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.



 IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. [15][16][17]

Protocol:

- Orbital Energy Calculation: The energies of the molecular orbitals are obtained from the output of the DFT calculation.
- HOMO and LUMO Identification: The HOMO is the highest energy orbital that is occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied.[18]
- Energy Gap Calculation: The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).[18] A smaller gap generally indicates higher reactivity.[15]
- Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

Protocol:

- Calculation: The MEP is calculated on the electron density surface of the optimized molecule.
- Visualization: The MEP is typically visualized as a color-coded map, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack)



and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.[11]

Quantitative Data Summary

The following tables present representative theoretical data for **diallyl adipate**, as would be obtained from the computational protocols described above using the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Representative Values)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C=O	1.21	O=C-O	124.5
C-O	1.35	C-O-C	116.8
C-C (adipate)	1.53	C-C-C (adipate)	112.0
C=C (allyl)	1.34	C=C-C (allyl)	121.7
C-H	1.10	Н-С-Н	109.5

Table 2: Frontier Molecular Orbital (FMO) Properties (Representative Values)

Property	Energy (eV)
HOMO Energy	-7.5
LUMO Energy	-0.8
HOMO-LUMO Gap	6.7

Table 3: Calculated Vibrational Frequencies (Selected Modes)

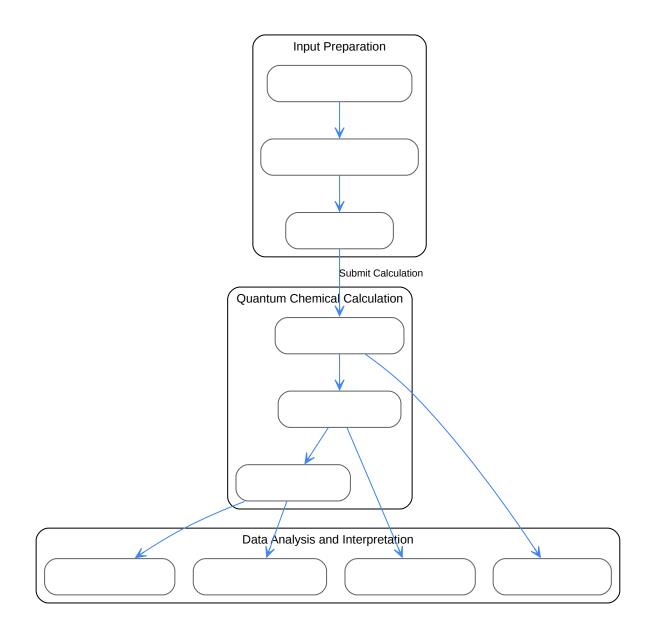


Vibrational Mode	Frequency (cm ⁻¹)	Description
ν(C=O)	1750	Carbonyl stretch
ν(C-O)	1250	Ester C-O stretch
ν(C=C)	1645	Alkene C=C stretch
ν(=C-H)	3080	Alkene C-H stretch
ν(C-H)	2950	Alkane C-H stretch

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for **diallyl adipate**.





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Caption: Workflow for quantum chemical calculations of diallyl adipate.



Conclusion

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the molecular properties of **diallyl adipate** using quantum chemical calculations. The detailed methodology for geometry optimization, vibrational frequency analysis, FMO analysis, and MEP mapping serves as a robust framework for researchers to conduct in silico investigations. The representative data presented in the tables offer insights into the expected structural and electronic characteristics of the molecule. By applying these computational techniques, scientists can gain a deeper understanding of the fundamental properties of **diallyl adipate**, which is invaluable for its application in materials science and drug development.

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